molecular formula C18H18FN7O6 B11483806 N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11483806
M. Wt: 447.4 g/mol
InChI Key: KQUNYJZEYDWFSI-UHFFFAOYSA-N
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Description

2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is a complex organic compound that features a variety of functional groups, including fluorophenoxy, nitropyrazole, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structures, such as the fluorophenoxy and nitropyrazole derivatives, followed by their coupling through various organic reactions. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the fluorophenoxy moiety .

Scientific Research Applications

2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-FLUOROPHENOXY)-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C18H18FN7O6

Molecular Weight

447.4 g/mol

IUPAC Name

N-[2-[[2-(4-fluorophenoxy)acetyl]amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C18H18FN7O6/c1-11-8-15(26(29)30)23-25(11)9-14-22-18(32-24-14)17(28)21-7-6-20-16(27)10-31-13-4-2-12(19)3-5-13/h2-5,8H,6-7,9-10H2,1H3,(H,20,27)(H,21,28)

InChI Key

KQUNYJZEYDWFSI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)F)[N+](=O)[O-]

Origin of Product

United States

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